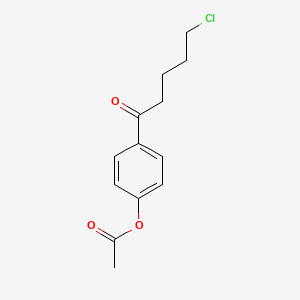

4'-Acetoxy-5-chlorovalerophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Acetoxy-5-chlorovalerophenone is an organic compound with the molecular formula C13H15ClO3 It is a derivative of valerophenone, characterized by the presence of an acetoxy group at the 4’ position and a chlorine atom at the 5 position of the valerophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The process can be summarized as follows:

Starting Material: 5-chlorovalerophenone.

Reagent: Acetic anhydride.

Catalyst: A suitable acid catalyst such as sulfuric acid or phosphoric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 4’-Acetoxy-5-chlorovalerophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Acetoxy-5-chlorovalerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of 4’-acetoxy-5-chlorobenzoic acid.

Reduction: Formation of 4’-acetoxy-5-chlorovalerophenol.

Substitution: Formation of various substituted valerophenone derivatives.

Aplicaciones Científicas De Investigación

4’-Acetoxy-5-chlorovalerophenone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol. This phenol can then participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors.

Comparación Con Compuestos Similares

4’-Hydroxy-5-chlorovalerophenone: Lacks the acetoxy group, leading to different reactivity and applications.

4’-Methoxy-5-chlorovalerophenone: Contains a methoxy group instead of an acetoxy group, affecting its chemical behavior.

5-Chlorovalerophenone: The parent compound without any substituents at the 4’ position.

Uniqueness: 4’-Acetoxy-5-chlorovalerophenone is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

4'-Acetoxy-5-chlorovalerophenone (C13H15ClO3) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.

- Molecular Formula : C13H15ClO3

- Molecular Weight : 256.71 g/mol

- Chemical Structure : The compound features an acetoxy group and a chlorinated phenyl ring, which are critical for its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The presence of the acetoxy and chlorinated groups may allow the compound to interact with various enzymes, potentially inhibiting their activity. This interaction can modulate metabolic pathways relevant to disease states.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety and efficacy of compounds in drug development. Various assays have been employed to determine the cytotoxic effects of this compound:

Assay Types

| Assay Type | Description | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measures cell viability based on mitochondrial activity | Widely used; reliable results | May interfere with certain compounds |

| LDH Release | Assesses membrane integrity through lactate dehydrogenase release | Simple and quick; indicative of cell damage | Non-specific; may not differentiate between necrosis and apoptosis |

| Colony Formation Assay | Evaluates clonogenic survival of cells | Provides information on long-term survival | Requires specific culture conditions |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining in treated cells .

- Enzyme Interaction Studies : Research using enzyme assays demonstrated that this compound inhibits Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to enhanced insulin secretion, indicating potential applications in diabetes management .

Propiedades

IUPAC Name |

[4-(5-chloropentanoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-10(15)17-12-7-5-11(6-8-12)13(16)4-2-3-9-14/h5-8H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIREIYHGGVLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645205 |

Source

|

| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-94-2 |

Source

|

| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.